2-(3-Hydroxypyrrolidin-1-yl)acetonitrile
Overview
Description
2-(3-Hydroxypyrrolidin-1-yl)acetonitrile, also known as 2-HPA, is a synthetic compound that has become increasingly popular in scientific research due to its unique properties and applications. It is a colorless, odorless compound that is highly soluble in water and organic solvents. 2-HPA has a wide range of uses, from its use as a reagent in organic synthesis to its application in the study of biochemical and physiological processes. In
Scientific Research Applications
Synthesis of Pharmaceutically Effective Compounds
2-(3-Hydroxypyrrolidin-1-yl)acetonitrile, as an intermediate product, is used in the synthesis of pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide. This process is crucial in the production of certain pharmaceuticals (Fort, 2002).
Angiotensin Converting Enzyme (ACE) Inhibitors
Novel compounds derived from 2-hydroxypyrrolobenzodiazepine-5,11-diones, synthesized using 4-hydroxypyrrolidine-2-carboxylic acid, have shown promising results as ACE inhibitors. These compounds demonstrate minimal toxicity and favorable binding characteristics, suggesting potential for clinical application (Addla et al., 2013).
Chemical Reactions with Indoles
The reactivity of 1-alkyl-5-hydroxypyrrolidin-2-ones with indoles is significant, leading to the production of 1-alkyl-5-(indol-3-yl)pyrrolidin-2-ones and similar compounds. This demonstrates the versatility of 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile in synthetic chemistry applications (Sadovoy et al., 2011).
Optical Activity Studies
The optical activity of compounds like 3-aminopyrrolidin-2-one, which are structurally similar to 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile, has been investigated in various solvents. This research contributes to understanding the optical properties of similar cyclic amides in solution (Greenfield & Fasman, 1969).
Development of New Chemical Entities
The synthesis of 2-hetaryl-6-hydroxy-3-(arylamino)hex-2-enenitriles and related compounds using 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile demonstrates the chemical's role in creating new, potentially useful compounds (Shemehen et al., 2020).
properties
IUPAC Name |
2-(3-hydroxypyrrolidin-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKMVVGNSMLLAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293920 | |
Record name | 3-Hydroxy-1-pyrrolidineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypyrrolidin-1-yl)acetonitrile | |
CAS RN |
857637-01-5 | |
Record name | 3-Hydroxy-1-pyrrolidineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857637-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-1-pyrrolidineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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